Alrizomadlin (APG-115) is an orally bioavailable, small-molecule antagonist of the p53-MDM2 protein-protein interaction. It binds with high affinity to MDM2 (IC50 = 3.8 nM; Ki < 1 nM), reactivating the p53 tumor suppressor pathway to induce cell-cycle arrest and apoptosis in cells with wild-type TP53. Critically, unlike first-generation inhibitors, Alrizomadlin is a dual inhibitor, also targeting MDMX (MDM4), a key homolog of MDM2 that also negatively regulates p53 and can confer resistance to MDM2-selective agents. This dual-target profile makes it a distinct tool for investigating p53 biology in contexts where both negative regulators are active.
Procuring an MDM2-selective inhibitor, such as Nutlin-3a or Siremadlin, as a substitute for Alrizomadlin can lead to failed experiments and misleading results. This is because overexpression of MDMX is a primary mechanism of both innate and acquired resistance to MDM2-only antagonists. In tumor models where MDMX is highly expressed, MDMX can compensate for the inhibition of MDM2, continuing to suppress p53 and rendering MDM2-selective compounds ineffective. For example, the benchmark compound Nutlin-3a is ineffective in tumors that overexpress MDMX. Therefore, Alrizomadlin's dual-target mechanism is a non-interchangeable feature required for reliable p53 activation in research models characterized by MDMX expression or potential MDMX-driven resistance.
In a direct comparative study using a systemic MOLM-13 acute myeloid leukemia (AML) xenograft model, Alrizomadlin (APG-115) demonstrated a significant survival advantage over the MDM2 inhibitor Idasanutlin (RG-7388). Treatment with Alrizomadlin extended median survival by 18.5 days compared to the vehicle control, which was a 2 to 6-day longer median survival than that achieved with Idasanutlin.
| Evidence Dimension | Median Survival Extension vs. Vehicle |
| Target Compound Data | 18.5 days |
| Comparator Or Baseline | Idasanutlin (RG-7388): 12.5 to 16.5 days (calculated) |
| Quantified Difference | +2 to +6 days longer median survival vs. comparator |
| Conditions | Systemic MOLM-13 AML xenograft model in vivo. |
This provides direct evidence of superior in vivo performance against a relevant in-class substitute, justifying its selection for preclinical studies where maximal efficacy is required.
Alrizomadlin is designed as a dual inhibitor to address the critical resistance factor of MDMX overexpression, which renders MDM2-selective agents ineffective. Comparators like Siremadlin (HDM201) are highly selective, showing over 10,000-fold selectivity for MDM2 over MDMX. Similarly, the tool compound Nutlin-3a binds potently to MDM2 (IC50 ≈ 90 nM) but is substantially weaker against MDMX (IC50 ≈ 6,100 nM). Alrizomadlin's ability to inhibit both proteins circumvents this liability, making it the appropriate tool for systems where MDMX levels are high or unknown.
| Evidence Dimension | Selectivity for MDM2 vs. MDMX |
| Target Compound Data | Dual inhibitor of MDM2 and MDMX |
| Comparator Or Baseline | Siremadlin: >10,000-fold selective for MDM2. Nutlin-3a: >67-fold selective for MDM2 (IC50 of ~90 nM vs ~6,100 nM for MDMX). |
| Quantified Difference | Qualitatively different targeting strategy; overcomes multi-kilofold selectivity of comparators. |
| Conditions | Biochemical binding assays (SPR or HTRF). |
This justifies the procurement of Alrizomadlin for any research into p53 reactivation where MDMX might be a confounding variable or a mechanism of resistance.
Alrizomadlin is consistently described and validated as an orally active agent in multiple preclinical and clinical studies. In animal models, oral administration of Alrizomadlin has been shown to produce complete and durable tumor regression and to effectively enhance the antitumor effects of radiation therapy. This established oral efficacy simplifies experimental protocols, reduces animal stress associated with parenteral injections, and improves the reproducibility of in vivo studies compared to compounds requiring complex formulation for systemic delivery.
| Evidence Dimension | Route of Administration in Efficacy Studies |
| Target Compound Data | Oral delivery |
| Comparator Or Baseline | Compounds requiring parenteral injection or complex oral formulations. |
| Quantified Difference | N/A (Qualitative process advantage) |
| Conditions | In vivo xenograft models of various cancers. |
For researchers planning in vivo experiments, Alrizomadlin's proven oral route of administration is a significant logistical and procedural advantage, reducing experimental complexity and cost.
For investigating p53 reactivation in cancer cell lines or xenograft models known to overexpress MDMX, or when studying acquired resistance to MDM2-selective inhibitors like nutlins. Alrizomadlin's dual-target action ensures that p53 is not suppressed by compensatory MDMX activity.
Ideal for long-term animal studies of hematological malignancies or solid tumors where consistent compound exposure and ease of administration are critical. Its demonstrated superiority over another oral MDM2 inhibitor in an AML model and its established oral dosing protocol make it a reliable choice for efficacy and survival studies.
As a tool to investigate the synergy between p53 activation and immune checkpoint blockade. Preclinical data shows that Alrizomadlin can enhance the antitumor activity of PD-1 blockade by modulating the tumor microenvironment, making it a suitable agent for studies combining these two pathways.